Antiproliferative Potency: SKBR-3 Breast Cancer Cell Line IC50 Comparison
N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide exhibits profound antiproliferative activity against the SKBR-3 human breast adenocarcinoma cell line with a reported IC50 of 0.1 nM, operating through a mechanism of apoptosis induction via caspase activation . In contrast, closely related nitrobenzamide derivatives lacking the 3,4-dimethoxy moiety, such as N-(2-methyl-5-nitrophenyl)benzamide, or those with alternative substitution patterns like N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide, have not demonstrated comparable sub-nanomolar potency in publicly available data. This represents a >10,000-fold difference in intrinsic activity relative to typical micromolar-range IC50 values observed for simple nitrobenzamides in similar assays .
| Evidence Dimension | In vitro antiproliferative potency against human breast cancer cell line |
|---|---|
| Target Compound Data | IC50 = 0.1 nM (SKBR-3 cell line) |
| Comparator Or Baseline | General nitrobenzamide class baseline: IC50 values typically in the 1–100 µM range for structurally simple nitrobenzamides in cancer cell lines |
| Quantified Difference | Approximately 10,000- to 1,000,000-fold greater potency |
| Conditions | Cell proliferation assay (SKBR-3 human breast adenocarcinoma); mechanism confirmed as apoptosis induction via caspase activation; exact incubation time not specified in accessible source |
Why This Matters
This picomolar potency positions the compound as a standout candidate for targeted anticancer lead optimization, where even nanomolar potency in comparators may be insufficient for therapeutic development.
